Product packaging for Imidazo[2,1-a]isoquinolin-2(3H)-one(Cat. No.:CAS No. 62471-86-7)

Imidazo[2,1-a]isoquinolin-2(3H)-one

Cat. No.: B11907263
CAS No.: 62471-86-7
M. Wt: 184.19 g/mol
InChI Key: IPTOCVFIHUJBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fused Heterocyclic Scaffolds in Academic Research

Fused heterocyclic scaffolds are core structures in a vast number of molecules that are fundamental to life and technology. idosi.org These compounds, characterized by the fusion of two or more heterocyclic or carbocyclic rings, are ubiquitous in nature and are central to the development of new therapeutic agents. semanticscholar.orgresearchgate.net Over 90% of new drugs incorporate a heterocyclic motif, underscoring their importance. idosi.orgresearchgate.net

The significance of these scaffolds in academic research stems from several key factors:

Structural Diversity: The ability to fuse different ring systems in various orientations allows for the creation of a vast and diverse chemical space, enabling fine-tuning of molecular properties. nih.gov

Biological Relevance: Many natural products, including alkaloids, vitamins, and pigments, contain fused heterocyclic cores. idosi.org This natural precedent inspires the design of novel bioactive molecules.

Privileged Scaffolds: In medicinal chemistry, certain fused heterocyclic frameworks are recognized as "privileged scaffolds." This means they can bind to multiple biological targets with high affinity, serving as a robust foundation for developing drugs against a range of diseases, including cancer, infections, and inflammatory conditions. researchgate.netnih.gov

Applications in Materials Science: Beyond medicine, these scaffolds are integral to the development of functional materials such as dyes, agrochemicals, and photostabilizers. idosi.org

Research in this area continuously focuses on discovering new synthetic routes and exploring the therapeutic potential of novel fused heterocyclic systems. nih.gov The interface between chemistry and biology is frequently navigated by these compounds, leading to new scientific insights and applications. idosi.orgresearchgate.net

Academic Importance of the Imidazo[2,1-a]isoquinoline (B1217647) Core Structure

The Imidazo[2,1-a]isoquinoline moiety is a prime example of a privileged fused heterocyclic scaffold. nih.govmdpi.com It combines the structural features of both benzimidazole (B57391) and isoquinoline (B145761), two nitrogen-containing heterocycles known for their presence in a multitude of bioactive compounds. acs.org This fusion results in a rigid, planar structure that is an attractive anchor for the development of new therapeutic agents and functional materials. acs.orgresearchgate.net

The academic importance of this core structure is highlighted by the extensive research into its synthesis and functionalization. Chemists have developed numerous methods to construct this framework, reflecting its value as a synthetic target. These approaches often aim for efficiency, atom economy, and the ability to introduce diverse substituents for structure-activity relationship (SAR) studies. nih.gov

Derivatives of the Imidazo[2,1-a]isoquinoline skeleton have been reported to possess a wide spectrum of biological activities, including antitumor, anticancer, antibacterial, and antimalarial properties. nih.gov This has solidified the scaffold's reputation as a key building block in the drug discovery process. researchgate.net

Table 1: Selected Synthetic Methodologies for the Imidazo[2,1-a]isoquinoline Core

MethodPrecursorsCatalyst/ReagentsKey Features
Tandem Annulation o-Phenylenediamines and o-cyanobenzaldehydesBase (e.g., K₂CO₃)One-pot, atom-economical process that allows for the rapid generation of structural complexity. nih.gov
Sonogashira Coupling/Nucleophilic Addition 2-(2-bromophenyl)benzimidazoles and Calcium CarbideCopper catalystUses an inexpensive and easy-to-handle solid alkyne source; scalable to gram quantities. acs.org
Domino Sonogashira Coupling Bromophenyl benzimidazole and a terminal alkyneCopper acetylideA one-step domino approach involving hydrolysis and intramolecular N-H addition. nih.gov
Metal-Free Radical Cascade Activated alkenes with ethers, cycloalkanes, etc.Di-tert-butyl peroxide (DTBP)A metal-free and base-free protocol that proceeds via a radical relay addition/cyclization pathway. researchgate.net

Overview of Research Directions for Imidazo[2,1-a]isoquinolin-2(3H)-one and its Derivatives

Current and future research on this compound and its related structures is progressing along several key fronts. These research directions aim to fully exploit the potential of this versatile scaffold in various scientific domains.

Innovative Synthetic Strategies: A primary focus remains the development of novel and more efficient synthetic methods. Researchers are exploring metal-free radical pathways, tandem or domino reactions, and the use of unconventional reagents to build the heterocyclic core and its derivatives. researchgate.netnih.gov The goals are to improve yields, reduce reaction times, enhance substrate scope, and adhere to the principles of green chemistry. acs.orgresearchgate.net

Pharmacological and Medicinal Chemistry Exploration: A major thrust of the research is the synthesis of new derivatives of the Imidazo[2,1-a]isoquinoline core to screen for a wide array of biological activities. nih.gov Given the known anticancer and antimicrobial potential of related structures, significant effort is being directed toward identifying novel lead compounds for drug development. nih.gov This involves creating libraries of compounds with diverse functional groups to establish robust structure-activity relationships.

Investigation of Photophysical Properties: Certain derivatives of the benzo researchgate.netnih.govimidazo[2,1-a]isoquinoline system have been noted for their fluorescent properties. nih.gov This opens up a research avenue into their potential applications in materials science, such as in organic light-emitting diodes (OLEDs), or as fluorescent probes and sensors in biological imaging and diagnostics. Further studies are focused on characterizing their UV-Vis absorption and emission spectra and understanding the structural basis for these properties.

Table 2: Key Research Areas for Imidazo[2,1-a]isoquinoline Derivatives

Research AreaSpecific FocusRationale / Potential Application
Synthetic Chemistry Development of one-pot, multicomponent, and tandem reactions. nih.govIncreases efficiency, reduces waste, and allows for rapid library synthesis.
Exploration of metal-free and visible-light-promoted reactions. researchgate.netProvides milder, more sustainable, and cost-effective synthetic routes.
Medicinal Chemistry Synthesis and evaluation of derivatives for anticancer activity. nih.govAddresses the need for novel oncology therapeutics by leveraging a privileged scaffold.
Investigation of antimicrobial, antituberculosis, and antimalarial properties. nih.govAims to find new treatments for infectious diseases.
Materials Science Characterization of fluorescence and other photophysical properties. nih.govExplores applications as organic electronic materials, sensors, or biological probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B11907263 Imidazo[2,1-a]isoquinolin-2(3H)-one CAS No. 62471-86-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62471-86-7

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

3H-imidazo[2,1-a]isoquinolin-2-one

InChI

InChI=1S/C11H8N2O/c14-10-7-13-6-5-8-3-1-2-4-9(8)11(13)12-10/h1-6H,7H2

InChI Key

IPTOCVFIHUJBHY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2N1C=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for Imidazo 2,1 a Isoquinolin 2 3h One and Its Derivatives

General Synthetic Strategies for Imidazo[2,1-a]isoquinolin-2(3H)-one Scaffolds

The construction of the this compound core is primarily achieved through methods that efficiently assemble the fused ring system. These strategies often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a sequential or tandem manner.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules like this compound derivatives in a single step from three or more starting materials. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. nih.govnih.gov Several classical MCRs, including the Groebke–Blackburn–Bienaymé (GBB), Ugi, and Passerini reactions, have been successfully employed or adapted for the synthesis of this heterocyclic system. nih.govbeilstein-journals.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing imidazo-fused heterocycles. nih.gov A notable application involves the reaction of aminopyridines, isocyanides, and an aldehyde, often catalyzed by a Lewis acid like Ytterbium(III) triflate (Yb(OTf)₃) under microwave irradiation, to produce imidazo[1,2-a]pyridines with high yields. beilstein-journals.org These intermediates can then undergo further transformations, such as N-acylation followed by intramolecular Diels-Alder (IMDA) reaction and re-aromatization, to yield imidazopyridine-fused isoquinolinones. beilstein-journals.orgbeilstein-archives.org

The Ugi reaction , a four-component reaction (4CR) involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is another versatile tool. nih.govbeilstein-journals.org By replacing the standard carboxylic acid with azidotrimethylsilane (B126382) (TMSN₃), the Ugi-azide reaction can be performed. The resulting adducts can then undergo subsequent intramolecular reactions, like the Heck reaction, to construct complex heterocyclic systems containing the tetrahydroisoquinoline core. nih.gov

The Passerini reaction , one of the oldest isocyanide-based MCRs, typically involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgmdpi.com This reaction can be carried out in various solvents, including aprotic and aqueous media. wikipedia.orgmdpi.com While direct synthesis of the this compound core via a simple Passerini reaction is less common, the functional groups introduced by this reaction provide valuable handles for subsequent cyclization steps to build the desired heterocyclic framework.

Table 1: Examples of Multi-Component Reactions in the Synthesis of Imidazo[2,1-a]isoquinoline (B1217647) Precursors

Reaction Type Starting Materials Catalyst/Reagents Product Type Yield Reference
GBB Reaction Aminopyridine, Isocyanide, Furfuraldehyde Yb(OTf)₃, DCM/MeOH, Microwave Imidazo[1,2-a]pyridine (B132010) 89-98% beilstein-journals.org
Ugi-azide Reaction 2-Bromobenzaldehyde, Allylamine hydrochloride, TMSN₃, Isocyanide MeOH 1,5-Disubstituted-1H-tetrazole 92% (crude) nih.gov
Passerini Reaction 2-Chloroquinoline-3-carboxaldehyde, Propynoic acid, Isocyanide DCM/H₂O Alkyne-2-chloroquinoline 40-65% mdpi.com

Cascade Cyclization and Annulation Approaches

Cascade reactions, also known as tandem or domino reactions, provide an elegant and efficient pathway to complex molecular architectures through a series of intramolecular transformations. These reactions minimize the need for purification of intermediates, thus saving time and resources. Annulation reactions, a subset of cascade reactions, involve the formation of a new ring onto an existing one.

Radical cascade cyclizations have emerged as a powerful tool for the construction of the benzimidazo[2,1-a]isoquinolin-6(5H)-one skeleton. nih.gov These reactions often proceed under mild conditions and exhibit good functional group tolerance.

A notable example is the visible-light-driven cascade radical cyclization. nih.gov In this approach, an α-carbonyl alkyl radical, generated from the corresponding bromide, undergoes an intermolecular radical addition to the C-C double bond of a substrate like N-methacryloyl-2-phenylbenzimidazole. This is followed by an intramolecular C-C bond formation to yield the desired cyclized product. nih.gov This photoredox-assisted method offers an efficient route to α-carbonyl alkyl-containing benzimidazo[2,1-α]-isoquinolin-6(5H)-ones. nih.gov

Another strategy involves an I₂O₅-induced radical relay addition/cyclization of activated alkenes with sulfonylhydrazides. This metal-, base-, acid-, and peroxide-free process leads to a variety of sulfonylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones in moderate to good yields. researchgate.net

Table 2: Examples of Radical Cascade Cyclizations

Reaction Type Substrates Reagents/Conditions Product Yield Reference
Visible-light-driven radical cyclization N-methacryloyl-2-phenylbenzimidazole, 2-bromoacetophenone Visible light α-carbonyl alkyl-substituted benzimidazo[2,1-α]isoquinolin-6(5H)-one Good to excellent nih.gov
I₂O₅-induced radical relay addition/cyclization Activated alkenes, Sulfonylhydrazides I₂O₅ Sulfonylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones Moderate to good researchgate.net

Metal-catalyzed annulation reactions are a cornerstone in the synthesis of polycyclic aromatic compounds. Rhodium(III)-catalyzed [4+2] annulation has been effectively used to construct the isoquinolone scaffold. nih.govscite.ai This method involves the reaction of a benzamide (B126) with a coupling reagent like methyl 2-chloroacrylate. nih.govscite.ai This versatile protocol can also be adapted to synthesize other valuable heterocyclic derivatives. nih.gov

Palladium catalysis has also been instrumental in the synthesis of related fused imidazole (B134444) systems. For instance, a palladium-catalyzed/norbornene-mediated one-step synthesis of imidazo[5,1-a]isoquinolines has been developed. This process involves a sequential alkyl-aryl and aryl-heteroaryl bond formation from N-bromoalkyl imidazoles and aryl iodides. nih.gov Another palladium-catalyzed intramolecular coupling has been used to synthesize imidazo[2,1-a]isoquinolines from suitable precursors. researchgate.net

The development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of imidazo[2,1-a]isoquinoline and its analogs, several metal-free cyclization protocols have been reported.

One such approach is an iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines, which affords imidazo[1,5-a]quinolines in moderate to good yields. rsc.orgsemanticscholar.org This method avoids the use of transition-metal catalysts. semanticscholar.org

Furthermore, a metal-free radical relay addition/cyclization of activated alkenes with various partners like ethers, cycloalkanes, toluenes, and alcohols has been achieved to produce functionalized 5,6-dihydrobenzo beilstein-archives.orgwikipedia.orgimidazo[2,1-a]isoquinolines. researchgate.net This protocol is advantageous due to its metal-free and base-free nature, as well as shorter reaction times. researchgate.net

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions, a type of pericyclic reaction, are a powerful method for constructing five-membered rings. libretexts.org These reactions involve a 1,3-dipole reacting with a dipolarophile. This strategy has been applied to the synthesis of precursors that can be converted to the this compound scaffold.

For instance, a three-component [3+2] cycloaddition followed by an intramolecular Diels-Alder (IMDA) reaction has been reported for the synthesis of heterocyclic compounds. nih.gov The initial [3+2] cycloaddition creates a key intermediate which then undergoes the IMDA reaction to form the fused ring system.

A DBU-catalyzed diastereoselective 1,3-dipolar [3+2] cycloaddition of trifluoroethyl amine-derived isatin (B1672199) ketimines with chalcones has been developed to synthesize 5′-CF₃-substituted 3,2′-pyrrolidinyl spirooxindoles. rsc.org While not directly yielding the this compound core, this methodology showcases the power of [3+2] cycloadditions in creating complex, functionalized heterocyclic systems that can serve as versatile building blocks for further synthetic transformations.

N-Nucleophile-Induced Ring Transformations

The imidazo[2,1-a]isoquinoline framework can undergo ring transformations induced by N-nucleophiles, leading to the formation of novel heterocyclic systems. A notable example involves the reaction of 1-acetylimino-3-methyl-1H-isochromene-4-carbonitrile with glycine (B1666218) ethyl ester under basic conditions. This reaction does not yield the expected simple addition product but instead results in the formation of an imidazo[2,1-a]isoquinoline derivative. researchgate.net This transformation highlights the reactivity of the isochromene ring system towards nucleophilic attack and subsequent rearrangement to the more stable fused imidazole heterocycle.

Further transformations of the resulting imidazo[2,1-a]isoquinoline can be achieved. For instance, treatment with hydrazine (B178648) hydrate (B1144303) can lead to the formation of more complex fused systems like rsc.orgnih.govnih.govtriazolo[5,1-a]isoquinoline and tetrazolo[5,1-a]isoquinoline analogs. researchgate.net These reactions underscore the utility of N-nucleophiles in not only constructing the initial imidazo[2,1-a]isoquinoline core but also in its subsequent elaboration into other important heterocyclic scaffolds.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to access chiral this compound derivatives is of paramount importance for the exploration of their potential as therapeutic agents.

One approach involves an asymmetric multicomponent reaction (AMCR). By employing a chiral phosphoric acid catalyst, the Groebke-Blackburn-Bienaymé reaction between 6-aryl-2-aminopyridines, aldehydes, and isocyanides can produce a diverse range of axially chiral imidazo[1,2-a]pyridines with high yields and enantioselectivities. nih.gov While this example focuses on a related scaffold, the principles can be extended to the synthesis of chiral imidazo[2,1-a]isoquinolines. The success of this stereoselective synthesis is highly dependent on the steric and electronic properties of the substituents on the nitrogen atom of the starting materials. nih.gov

Another strategy focuses on the intramolecular aza-Mannich reaction. It has been proposed that chiral dihydroimidazo[2,1-a]isoquinolin-3-ones can be synthesized from dihydroisoquinolines and substituted amino acids. researchgate.net This method relies on the in situ generation of an N-acyl iminium ion, which then undergoes a diastereoselective intramolecular cyclization. The use of a condensation reagent like N,N'-dicyclohexylcarbodiimide (DCC) at ambient temperature allows for the assembly of these chiral derivatives in variable yields and diastereomeric ratios. researchgate.net Interestingly, the choice of the N-substituted amino acid can influence the outcome, with L-threonine and L-serine leading to the formation of oxazino[2,3-a]isoquinolin-4-one derivatives with good diastereoselectivities. researchgate.net

A process for preparing stereoselective compounds bearing a chiral auxiliary has also been patented. This method involves the alkylation of a halo derivative with an aryloxy derivative in the presence of an organic solvent. google.com This results in an alkylated derivative with a chiral auxiliary, which can then be further manipulated to form the desired chiral this compound derivative. google.com

Diversity-Oriented Synthesis and Late-Stage Functionalization of this compound Derivatives

Diversity-oriented synthesis (DOS) and late-stage functionalization are powerful strategies for rapidly generating libraries of structurally diverse compounds for high-throughput screening.

A notable DOS approach utilizes a Cp*Rh(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters to produce five distinct types of imidazo[2,1-a]isoquinolines. rsc.orgx-mol.com The structural diversity at the 5- or 6-position of the scaffold can be precisely controlled by selecting the appropriate α-diazoketoester coupling partner. rsc.orgx-mol.com This method integrates C-C bond cleavage strategies, such as retro-Claisen and decarboxylation, into the C-H functionalization and condensation sequence by choosing specific ester groups (e.g., –COOEt, –COOtBu, or –COOiPr) or by using inexpensive additives like acetic acid or potassium acetate. rsc.org The utility of this methodology has been demonstrated through the concise synthesis of several bioactive compounds and the late-stage modification of existing drugs. rsc.org

Late-stage functionalization can also be achieved through multicomponent cascade cyclization reactions. For example, selenated and sulfenylated imidazo[2,1-a]isoquinoline scaffolds have been synthesized in this manner. nih.gov The process begins with the intermolecular nucleophilic attack of isoquinolin-1-amine on an acetophenone, which then undergoes intramolecular annulation to form the imidazo[2,1-a]isoquinoline core. nih.gov Subsequent reaction with 1,2-diphenyldiselane or sodium arylsulfinates introduces the selenyl or sulfenyl groups, respectively. nih.gov

Rearrangement Reactions Involving this compound Scaffolds

Rearrangement reactions offer a unique avenue for the synthesis of this compound and related structures. One such method involves a Smiles-type rearrangement. This approach utilizes the reaction of amino acid esters with 2-cyano-4-nitrobenzenesulfonyl chloride or 2-cyano-4-(trifluoromethyl)benzenesulfonyl chloride, followed by alkylation with α-haloketones. nih.gov The resulting sulfonamides, upon heating in a solution of ammonium (B1175870) acetate, undergo an intramolecular C-arylation followed by spontaneous cycloaddition and cyclocondensation to yield imidazo[2,1-a]isoindolones in a single step. nih.gov This reaction proceeds through a spiro-Meisenheimer complex, which spontaneously converts to the C-arylated product. nih.gov

Reactivity and Chemical Transformations of Imidazo 2,1 a Isoquinolin 2 3h One Derivatives

Reactions of 1,5,6,10b-Tetrahydroimidazo[2,1-a]isoquinolin-2(3H)-one Derivatives

The saturated 1,5,6,10b-tetrahydrothis compound framework serves as a versatile precursor for constructing more complex molecular architectures. A key reaction of this system involves an intramolecular aza-Mannich reaction. This transformation can be initiated from in situ generated N-acyl iminium ions, which are formed from dihydroisoquinolines and N-substituted amino acids. researchgate.net The use of a condensation reagent like dicyclohexylcarbodiimide (B1669883) (DCC) at ambient temperatures facilitates the synthesis of chiral imidazo[2,1-a]isoquinolin-3-one derivatives. researchgate.net The diastereoselectivity of this reaction is notably influenced by the choice of the N-substituted amino acid. For instance, using N-substituted L-Threonine and L-Serine can lead to the formation of oxazino[2,1-a]isoquinolin-4-one derivatives with good diastereoselectivities. researchgate.net

Another significant transformation is the direct modification of related dihydropyrrolo[2,1-a]isoquinolines with phenols, catalyzed by iron(II) chloride (FeCl2). This reaction proceeds through the formation of a heteroarene cation radical as a key intermediate, enabling a direct cross-coupling to yield a range of products. researchgate.net

These reactions highlight the utility of the tetrahydrothis compound core as a building block for generating structural diversity in heterocyclic chemistry.

Transformations Involving Imidazo[2,1-a]isoquinolin-4-ium Salts

Imidazo[2,1-a]isoquinolin-4-ium salts, which possess a positively charged aromatic core, exhibit unique reactivity. These salts are designed to overcome the metabolic instability associated with the reactive iminium moiety found in natural alkaloids like sanguinarine. scispace.com The synthesis of these salts can be achieved through the cyclization of isoquinolin-1-amine with 1,2-dibromoethane. scispace.com

The introduction of an additional five-membered heterocycle is hypothesized to offer steric protection and stabilize the positive charge across the two nitrogen atoms of the amidinium moiety through tautomerization. scispace.comresearchgate.net This stabilization is thought to prevent rapid degradation. scispace.comresearchgate.net The bioactivity of these salts can be influenced by substituents; for example, the introduction of electron-donating groups like methyl or ethyl can enhance their activity, possibly by further stabilizing the positive charge on the quaternary ammonium (B1175870) ion. scispace.com

Transformations involving these salts are crucial for developing new therapeutic agents. Their stability and modifiable structure make them attractive scaffolds for medicinal chemistry.

Electrophilic and Nucleophilic Modifications of the this compound Core

The this compound core is amenable to both electrophilic and nucleophilic modifications, allowing for the introduction of various functional groups.

Electrophilic Substitution:

A notable example of electrophilic substitution is the acid-catalyzed reaction of related (2,2-dialkoxyethyl)urea derivatives with aromatic and heterocyclic C-nucleophiles to produce 4-(het)arylimidazolidin-2-ones. researchgate.net This reaction proceeds via an iminium cation intermediate, which then reacts with a nucleophile. mdpi.com The reaction is highly regioselective and proceeds under mild conditions, offering good to high yields. researchgate.net Quantum chemistry calculations have been used to rationalize the observed regioselectivity. researchgate.net

A plausible mechanism involves the acid-promoted formation of an iminium cation from a 5-methoxyimidazolidin-2-one intermediate. This cation then reacts with a nucleophile, such as phenol, to form a C-C bond, followed by deprotonation to yield the substituted product. mdpi.com

Nucleophilic Reactions:

The synthesis of benzo researchgate.netnih.govimidazo[2,1-a]isoquinolines has been accomplished through transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov One such method involves a domino reaction catalyzed by a copper(I) iodide/L-proline system. informahealthcare.com These reactions often require the pre-functionalization of precursors. nih.gov For example, one-pot protocols have been developed for the synthesis of amino-functionalized benzo researchgate.netnih.govimidazo[2,1-a]isoquinolines from o-phenylenediamines and o-cyanobenzaldehydes. nih.govnih.gov

A specific example is the reaction of a benzo[d]imidazole with ethyl 2-bromoacetate in the presence of potassium carbonate in DMF at 80 °C, followed by extraction, to yield ethyl 5-aminobenzo researchgate.netnih.govimidazo[2,1-a]isoquinoline-6-carboxylate. nih.gov

Below is a table summarizing some of the reported yields for the synthesis of substituted benzo researchgate.netnih.govimidazo[2,1-a]isoquinolines. nih.gov

ProductPurification MethodYield
(5-Aminobenzo researchgate.netnih.govimidazo[2,1-a]isoquinolin-6-yl)-phenylmethanoneFlash chromatography70%
Ethyl 5-Amino-9,10-dimethylbenzo researchgate.netnih.govimidazo[2,1-a]isoquinoline-6-carboxylateFlash chromatography55%

These electrophilic and nucleophilic modifications underscore the versatility of the this compound core for creating a wide array of derivatives with potential applications in various fields of chemical research.

Academic Research on Biological Activities and Mechanistic Insights for Imidazo 2,1 a Isoquinolin 2 3h One

Anti-Infective Research Applications

Research into the imidazo[2,1-a]isoquinolin-2(3H)-one framework has revealed promising potential for combating various infectious diseases.

While direct studies on the anti-herpes simplex virus (HSV) activity of this compound are not extensively documented in the reviewed literature, research on structurally related isoquinoline (B145761) derivatives has shown antiviral potential. For instance, a study on 2-aminobenzo[de]isoquinoline-1,3-diones, which share the isoquinoline backbone, demonstrated activity against both HSV-1 and HSV-2. nih.gov In that study, specific derivatives, such as the furaldehyde, thiophene (B33073) aldehyde, and allyl isothiocyanide derivatives, exhibited potent activity against HSV-1. nih.gov Another study on isoquinolone derivatives identified a compound with significant activity against influenza A and B viruses, although it also presented cytotoxic effects. nih.gov Further research is necessary to determine if these antiviral properties extend to the specific this compound scaffold.

The search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, has led to the investigation of various heterocyclic compounds. conicet.gov.ar A series of novel N-aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamides, which are structurally related to the target compound, were evaluated for their in vitro activity against the epimastigote form of T. cruzi. conicet.gov.arnih.gov Several of these compounds demonstrated potent trypanocidal activity, with some being significantly more potent than the reference drug, nifurtimox. conicet.gov.ar For example, two compounds in the series were found to be 15- and 8-fold more potent than nifurtimox, respectively. conicet.gov.ar These findings highlight the potential of the imidazoisoquinolinone scaffold in the development of new anti-Chagasic agents. conicet.gov.arnih.gov

Table 1: Anti-Trypanosoma cruzi Activity of Imidazoisoquinolinone Derivatives

Compound IC50 (µM) against T. cruzi epimastigotes
Derivative 1 More potent than Nifurtimox
Derivative 2 More potent than Nifurtimox
Derivative 3 Good activity
Derivative 4 Good activity
Nifurtimox (Reference) Standard

Source: Bioorganic & Medicinal Chemistry, 2009. conicet.gov.ar

Investigations into the antibacterial and antifungal properties of imidazo[2,1-a]isoquinoline (B1217647) derivatives have shown promising results. A study focusing on novel 2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts, which are closely related to the target compound, demonstrated notable antibacterial activity against several bacterial strains in vitro. researchgate.net While the specific compound "this compound" was not the primary focus, research on other related heterocyclic systems like imidazolidin-2-one and imidazoquinoxaline derivatives has also revealed significant antibacterial and antifungal activities. nih.gov For instance, certain imidazoquinoxaline derivatives showed potent antimicrobial effects. nih.gov The fungistatic activities of some imidazo[1,5-a]quinoxaline (B8520501) derivatives were found to be comparable to reference drugs. epa.gov

Antineoplastic Research Applications

The imidazo[2,1-a]isoquinoline scaffold has been a focal point in the quest for new anticancer agents, with research highlighting both general antitumor effects and specific molecular targets.

A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines have been evaluated for their potential as antitumor agents. nih.gov Several compounds within this series demonstrated significant cytotoxicity against various tumor cell lines. nih.gov Notably, derivatives such as the 5-(4'-tert-butylphenyl), 5-[4'-(trimethylsilyl)phenyl], and 5-(4'-cyclohexylphenyl) analogs exhibited very good cytotoxic profiles. nih.gov One particular derivative, 5-[4'-(Piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline, proved to be more effective than the clinical cytostatic agent edelfosine (B1662340) in a mouse fibrosarcoma model, leading to its selection for further development and entry into Phase I clinical trials for cancer patients. nih.gov

Table 2: Cytotoxicity of 5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinoline Derivatives

Compound Activity
5-(4'-tert-butylphenyl) derivative Very good cytotoxicity
5-[4'-(trimethylsilyl)phenyl] derivative Very good cytotoxicity
5-(4'-cyclohexylphenyl) derivative Very good cytotoxicity

Source: Journal of Medicinal Chemistry, 1995. nih.gov

A key area of antineoplastic research for isoquinoline-based compounds is the inhibition of the p53-MDM2 protein-protein interaction. The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its activity is often suppressed in cancer cells through interaction with the MDM2 protein. nih.gov The discovery of isoquinolin-1-one derivatives as inhibitors of this interaction represents a significant advancement in targeted cancer therapy. nih.govnih.gov These compounds have been shown to dissociate the preformed MDM2-p53 complex, leading to the stabilization of p53 and the induction of apoptosis. nih.gov

Furthermore, research into dihydroisoquinolinone derivatives has identified them as a novel class of p53-MDM2 interaction inhibitors. nih.gov Starting from a hit identified through virtual screening, a derivatization program led to a compound with low nanomolar inhibitory activity and significant cellular effects. nih.gov X-ray crystallography revealed a unique binding mode for these inhibitors with MDM2. nih.gov This line of research holds particular promise for breast cancer therapy, where targeting the p53-MDM2 pathway is a key strategy. google.com

Other Biological Activity Research Areas

The scaffold of this compound and its related heterocyclic systems have been the subject of various biological investigations beyond their primary applications. These studies have unveiled a spectrum of activities, highlighting the therapeutic potential of this chemical class in diverse fields, including inflammation, central nervous system disorders, and enzyme-driven pathologies.

Anti-Inflammatory Studies

Derivatives of the isoquinoline and related imidazo-fused heterocyclic systems have demonstrated notable anti-inflammatory properties. Research indicates that these compounds can modulate key inflammatory pathways, suggesting a potential therapeutic role in inflammatory conditions.

Studies on isoquinoline-1-carboxamide (B73039) derivatives, for instance, have shown potent suppression of pro-inflammatory mediators. nih.gov In experiments using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, certain derivatives effectively inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov One particular compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), not only reduced these pro-inflammatory molecules but also reversed the suppression of the anti-inflammatory cytokine IL-10. nih.gov The mechanism for these effects appears to involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov This is achieved by inhibiting the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response, through the modulation of the MAPKs signaling pathway. nih.gov

Furthermore, research into substituted imidazo[1,2-b]pyridazine (B131497) compounds, which are also potent acetylcholinesterase inhibitors, has revealed significant anti-inflammatory effects at higher concentrations. nih.govnih.gov In primary rat microglial cells stimulated with bacterial LPS, these compounds were found to inhibit the release of cyclooxygenase-2 and nitric oxide. nih.govnih.gov Specifically, one derivative strongly reduced LPS-mediated iNOS expression and significantly cut the release of NO at a concentration of 100 μM. nih.gov These findings suggest that the anti-inflammatory action is a distinct, albeit related, property to their enzyme inhibition capabilities. nih.govnih.gov

Table 1: Anti-Inflammatory Activity of Related Isoquinoline Derivatives

Compound Class Model Key Findings Reference
Isoquinoline-1-carboxamides LPS-treated BV2 microglial cells Suppression of NO, IL-6, TNF-α; Inhibition of iNOS and COX-2 expression via MAPKs/NF-κB pathway. nih.gov nih.gov
Substituted Imidazo[1,2-b]pyridazines LPS-treated primary rat microglial cells Inhibition of cyclooxygenase-2 and nitric oxide release. nih.govnih.gov nih.govnih.gov

Central Nervous System (CNS) Related Research

The broader class of isoquinoline alkaloids and their synthetic derivatives has been investigated for various effects on the central nervous system. This research highlights their potential in the context of neurodegenerative diseases and CNS malignancies.

Isoquinoline alkaloids are recognized for their wide range of pharmacological effects, with studies pointing towards significant neuroprotective activities. nih.gov The core mechanism of this neuroprotection involves mitigating neuronal injury and apoptosis, which are key pathological features in conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov The therapeutic potential of these alkaloids is attributed to several underlying mechanisms, including the reduction of inflammatory injury, combating oxidative stress, regulating autophagy, and maintaining intracellular calcium homeostasis. nih.gov

In the realm of oncology, specific derivatives have been evaluated for their efficacy against CNS tumors. For example, pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives were assessed for their cytotoxic potential against human neuroblastoma cell lines. nih.gov These compounds demonstrated antiproliferative activity, with some showing a significant decrease in cancer cell colony formation at a 10 μM concentration. nih.gov Mechanistic studies revealed that these molecules induce apoptosis, evidenced by alterations in the cleavage of caspase-3 and PARP-1, key proteins in the apoptotic pathway. nih.gov This line of research underscores the potential for developing novel anticancer drugs based on this heterocyclic scaffold for treating pediatric cancers like neuroblastoma. nih.gov

Table 2: CNS-Related Activity of Isoquinoline Derivatives

Compound Class Research Area Key Findings Reference
Isoquinoline Alkaloids Neuroprotection Exert neuroprotective effects by reducing inflammation, oxidative stress, and apoptosis. nih.govnih.gov nih.govnih.gov
Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines Neuroblastoma Exhibit cytotoxic and antiproliferative activity; induce apoptosis through caspase-3 and PARP-1 cleavage. nih.gov nih.gov

Enzyme Inhibition Studies (e.g., PDE, Syk, Acetylcholinesterase)

The imidazo[2,1-a]isoquinoline core and related structures are prevalent in a variety of enzyme inhibitors, demonstrating the versatility of this scaffold in targeting different enzymatic systems.

Phosphodiesterase (PDE) Inhibition: The imidazo-fused heterocyclic scaffold is a known inhibitor of phosphodiesterases (PDEs), a family of enzymes crucial for regulating intracellular signaling. While no specific PDE10A inhibitor is currently on the market for schizophrenia, imidazo[1,2-b]pyridazine derivatives have been identified as a novel class of potent PDE10A inhibitors through structure-based drug design. researchgate.net Similarly, quantitative structure-activity relationship (QSAR) studies on 7-substituted-1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazolines have been used to analyze their inhibitory activity against c-AMP PDE (type IV), aiding in the design of more effective inhibitors. nih.gov

Spleen Tyrosine Kinase (Syk) Inhibition: Research has identified novel imidazo[1,5-b]isoquinolinone derivatives as potent inhibitors of spleen tyrosine kinase (Syk). nih.gov Syk is a key signaling molecule in the allergic response pathway in mast cells. One such derivative, U63A05, was shown to dose-dependently inhibit the degranulation of mast cells and the secretion of inflammatory cytokines. nih.govresearchgate.net The mechanism involves the suppression of the activating phosphorylation of Syk and its downstream signaling molecules. nih.govresearchgate.net This inhibition ultimately prevents the mast cell-mediated allergic response, as demonstrated in mouse models of passive cutaneous anaphylaxis. nih.gov

Acetylcholinesterase (AChE) Inhibition: Several classes of imidazo-fused heterocycles have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have shown potent AChE inhibitory activity, with IC50 values in the nanomolar range (40–50 nM). nih.govnih.gov In a different study, a series of 6-amino-substituted imidazo[1,2-b]pyridazines also displayed significant AChE inhibitory potencies, with the most active compound having an IC50 value of 0.12 μM. researchgate.net Furthermore, newly synthesized imidazo[1,2-a]pyrazin-8(7H)-one derivatives have been identified as promising AChE inhibitors, with the lead compound exhibiting an IC50 value of 0.47 µM. researchgate.net

Table 3: Enzyme Inhibition by Imidazo-Fused Heterocycles

Enzyme Target Compound Class Potency (IC₅₀) Reference
Syk Kinase Imidazo[1,5-b]isoquinolinone derivative (U63A05) 4.1 µM (RBL-2H3 cells) nih.gov
Acetylcholinesterase (AChE) 3-nitro-6-amino-imidazo[1,2-b]pyridazine 40-50 nM nih.govnih.gov
Acetylcholinesterase (AChE) 6-Amino-substituted imidazo[1,2-b]pyridazine 0.12 µM researchgate.net
Acetylcholinesterase (AChE) Imidazo[1,2-a]pyrazin-8(7H)-one derivative (14r) 0.47 µM researchgate.net

Aryl Hydrocarbon Receptor (AhR) Activation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. Certain isoquinoline-based structures have been identified as potent ligands for this receptor.

A study screening for novel AhR ligands identified 10-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one (10-Cl-BBQ), a compound structurally related to the imidazo[2,1-a]isoquinoline core, as a potent AhR agonist. nih.gov This compound was found to induce the differentiation of regulatory T cells (Tregs), which are critical for maintaining immune tolerance. nih.gov The activation of AhR by 10-Cl-BBQ led to the expression of genes associated with Treg function and successfully prevented the development of graft-versus-host disease in mouse models. nih.gov Structure-activity relationship studies showed that the unsubstituted benzimidazo[2,1-a]benzo[de]isoquinolin-7-one was also capable of inducing these AhR-dependent Tregs. nih.gov

The activation of AhR is seen as a promising therapeutic strategy for immune-mediated diseases. nih.gov Environmental stimuli are known to modulate psoriasis through AhR, and studies have shown that AhR-activating ligands can reduce inflammation in the skin. nih.gov This suggests that developing selective AhR activators from the imidazo-isoquinoline class could provide novel treatments for a range of chronic inflammatory and autoimmune disorders. nih.gov

Structure Activity Relationship Sar and Pharmacophore Modeling of Imidazo 2,1 a Isoquinolin 2 3h One Derivatives

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of imidazo[2,1-a]isoquinolin-2(3H)-one derivatives is significantly influenced by the nature and position of various substituents on the core heterocyclic system. SAR studies aim to identify the key structural motifs that govern the potency and selectivity of these compounds.

Research has indicated that substitutions on the phenyl ring at the C-2 position and modifications at the C-7 position of the imidazo[1,2-a]pyridine (B132010) scaffold, a related core structure, can dramatically affect antimicrobial activity. researchgate.net For instance, the introduction of specific groups on the phenyl ring can enhance the inhibitory effects against various bacterial strains. researchgate.net This suggests that the electronic and steric properties of these substituents play a critical role in the interaction with biological targets.

Furthermore, in the broader class of isoquinoline (B145761) derivatives, the presence of certain functional groups has been linked to specific biological activities. For example, acetoxy-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines are noted for their role in inhibiting estrogen receptors. japsonline.comjapsonline.com Similarly, the addition of a sulfonyl group to indolo[2,1-a]isoquinolines and benzimidazo[2,1-a]isoquinolin-6(5H)-ones has been explored for anticancer properties. nih.gov These findings highlight the importance of specific chemical moieties in defining the therapeutic potential of these heterocyclic systems.

For imidazothiazole derivatives, another related class of compounds, the basicity of a nitrogen atom within the heterocyclic system has been identified as a crucial factor for their inhibitory activity against certain enzymes. nih.gov It is hypothesized that a stronger basicity leads to more potent binding to the target, thereby enhancing the compound's efficacy. nih.gov This principle of modulating basicity could be a key strategy in optimizing the activity of this compound derivatives as well.

The table below summarizes key structural modifications and their observed impact on the biological activity of related isoquinoline and imidazo-heterocyclic compounds.

Core Scaffold Structural Modification Observed Biological Activity/Effect
Imidazo[1,2-a]pyridineSubstitution on phenyl ring at C-2 and at C-7Influences antimicrobial activity researchgate.net
5,6-Dihydropyrrolo[2,1-a]isoquinolineAcetoxy substitutionInhibition of estrogen receptors japsonline.comjapsonline.com
Indolo[2,1-a]isoquinolineSulfonyl group additionPotential anticancer properties nih.gov
Benzimidazo[2,1-a]isoquinolin-6(5H)-oneSulfonyl group additionPotential anticancer properties nih.gov
ImidazothiazoleIncreased basicity of nitrogen atomEnhanced enzyme inhibitory activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel derivatives and guiding the design of more potent molecules.

For various isoquinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been successfully employed. nih.gov These studies on pyrimido-isoquinolin-quinone derivatives with anti-MRSA activity revealed that steric, electronic, and hydrogen-bond acceptor properties are critical for their antibacterial effects. nih.gov The resulting models demonstrated high predictive power, with correlation coefficients (r²) of 0.938 for CoMFA and 0.895 for CoMSIA. nih.gov

In a study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors, a QSAR model was developed using the stepwise-multiple linear regression (SW-MLR) method. nih.govresearchgate.net This model showed a strong correlation coefficient (R²) of 0.91 for the training set and was validated with a leave-one-out cross-validation correlation coefficient (Q²) of 0.80. nih.govresearchgate.net The analysis indicated that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments were significant for the inhibitory activity. nih.govresearchgate.net

The table below presents a summary of QSAR studies on related heterocyclic compounds, highlighting the methodologies and key findings.

Compound Class QSAR Method Key Findings Statistical Significance
Pyrimido-isoquinolin-quinonesCoMFA, CoMSIASteric, electronic, and hydrogen-bond acceptor properties are crucial for anti-MRSA activity. nih.govr² = 0.938 (CoMFA), 0.895 (CoMSIA) nih.gov
1,2-Benzisothiazol-3-one derivativesStepwise-MLRElectronegativity, atomic masses, and atomic van der Waals volumes are important for caspase-3 inhibition. nih.govresearchgate.netR² = 0.91, Q² = 0.80 nih.govresearchgate.net
Aryl amidino isoxazoline (B3343090) derivativesMFA, MSADocked conformer-based alignment yielded the best models for predicting factor Xa inhibitory activity. sapub.orgq² = 0.641 (MFA), 0.816 (MSA) sapub.org

Pharmacophore Model Generation and Validation

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com This model serves as a 3D query for virtual screening of compound libraries to discover new active molecules. dovepress.com The generation and validation of a pharmacophore model can be approached through two primary strategies: ligand-based and structure-based methods. mdpi.com

Ligand-based pharmacophore models are developed by analyzing a set of molecules with known biological activity, particularly when the 3D structure of the biological target is unavailable. mdpi.com The process involves identifying common chemical features among active compounds that are absent in inactive ones. dovepress.com

One common approach is the use of algorithms like HypoGen, which generates pharmacophore models from a training set of compounds with their corresponding activity data. nih.gov For instance, in the development of topoisomerase I inhibitors, a ligand-based pharmacophore model was created using 29 camptothecin (B557342) derivatives. nih.gov The best-generated model, Hypo1, was then validated using a test set of 33 molecules before being employed for virtual screening. nih.gov

Another example involves the development of a 3D ligand-based pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors using five potent cyclic imide compounds. nih.gov The model's reliability was confirmed through its ability to accurately distinguish between active and inactive compounds in a decoy set. nih.gov

When the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, a structure-based pharmacophore model can be derived. mdpi.com This approach involves analyzing the key interaction points between the target and a bound ligand within the active site. dovepress.com

Structure-based pharmacophores can be used for various applications, including virtual screening, predicting the binding pose of ligands, and comparing different binding sites. dovepress.com The process typically involves identifying features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings within the active site that are crucial for ligand recognition. sapub.orgdovepress.com

For example, in the design of factor Xa inhibitors, a pharmacophore model was developed based on the docked conformations of aryl amidino isoxazoline derivatives within the receptor binding site. sapub.org This model, consisting of two hydrogen bond donors, a hydrophobic aromatic feature, and a ring aromatic feature, demonstrated a high correlation coefficient of 0.92 and was successfully used to guide the design of novel inhibitors. sapub.org

The generation of a pharmacophore model is a critical step in modern drug discovery, providing a bridge between the chemical structure of a molecule and its biological function. researchgate.net

Computational Chemistry and Theoretical Studies on Imidazo 2,1 a Isoquinolin 2 3h One

Density Functional Theory (DFT) Applications and Spectroscopic Correlations

Density Functional Theory (DFT) has become an essential method for exploring the properties of complex organic molecules. researchgate.netresearchgate.net It is widely used to predict molecular geometries, electronic structures, and spectroscopic parameters with high accuracy at a reasonable computational cost. researchgate.net DFT calculations are based on determining the electron density of a system rather than its complex many-electron wavefunction, making it suitable for medium to large molecules. researchgate.netnih.gov

The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set. nih.gov These calculations yield fundamental parameters such as molecular orbital energies, geometric details like bond lengths and angles, vibrational frequencies, and dipole moments. nih.gov For heterocyclic systems similar to Imidazo[2,1-a]isoquinolin-2(3H)-one, DFT has been successfully used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni-giessen.denih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's electronic and optical characteristics, including its reactivity and stability. mdpi.com

Furthermore, DFT is employed to simulate spectroscopic data. Theoretical vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be calculated and correlated with experimental results to confirm the molecular structure and understand its electronic transitions. nih.govnih.gov For instance, in studies of related imidazo[5,1-a]isoquinolines, DFT calculations of HOMO and LUMO energies were correlated with experimental data obtained from cyclic voltammetry. uni-giessen.deresearchgate.net

Below is a table representing typical parameters used in DFT calculations for heterocyclic compounds.

ParameterTypical Functional/Basis SetApplication
Geometry OptimizationB3LYP/6-31G(d,p) or B3LYP/6-31+G(d,p)To find the most stable (lowest energy) conformation of the molecule. nih.gov
Electronic PropertiesB3LYP/6-311++G(d,p)Calculation of HOMO-LUMO energies, molecular electrostatic potential (MEP), and global reactivity descriptors. mdpi.com
Spectroscopic SimulationTD-DFT (for UV-Vis), GIAO method (for NMR)To predict electronic transition energies and chemical shifts for correlation with experimental spectra. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.govyoutube.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. nih.govnih.gov

The process involves preparing 3D structures of both the ligand (e.g., an this compound derivative) and the receptor. nih.gov Using software like AutoDock Vina or Glide, the ligand's conformational flexibility is explored, and it is "docked" into the receptor's binding pocket. nih.govyoutube.com The simulation generates various binding poses, which are then scored based on their calculated binding energy (affinity). nih.gov

For related imidazo-fused heterocyclic compounds, molecular docking studies have been performed to evaluate their potential as inhibitors for various therapeutic targets. For example, derivatives of imidazo[1,2-a]pyrimidine (B1208166) have been docked against the human ACE2 receptor and the spike protein of SARS-CoV-2. nih.gov Similarly, imidazo[2,1-b] uni-giessen.denih.govresearchgate.netthiadiazole derivatives were docked into the active site of TGF-β receptor kinase I to assess their anticancer potential. nih.gov The analysis of the docking results reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

The following table summarizes hypothetical docking results for a compound similar to this compound, illustrating the type of data generated.

Target ProteinLigandBinding Affinity (kcal/mol)Interacting Residues (Example)Interaction Type
TGF-β Receptor Kinase I DomainImidazo-thiadiazole derivative 7g-7.012LYS232, ASP351Hydrogen Bonding, Hydrophobic
ATP SynthaseImidazo[1,2-a] pyridine (B92270) derivative-GLU65Not specified

Data from a study on a related compound to illustrate the concept. nih.govnih.gov

Conformational Analysis and Stereochemical Insights

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as its 3D structure directly influences its biological activity and physical properties.

For flexible molecules, computational methods are used to explore the potential energy surface and identify low-energy, stable conformers. mdpi.com Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be combined with quantum chemical calculations to determine the predominant conformation in solution. mdpi.com Theoretical calculations can map out the energy landscape by systematically rotating dihedral angles and calculating the energy of each resulting structure.

In the context of this compound, which possesses a rigid fused-ring core but may have flexible substituents, conformational analysis would focus on the orientation of these side groups. The planarity of the core ring system and the spatial arrangement of any attached functional groups would be of primary interest. These studies provide stereochemical insights that are vital for understanding how the molecule interacts with chiral environments, such as the active sites of enzymes.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.netscirp.org This method defines a surface around a molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. mdpi.com

Common interactions analyzed include hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), carbon-hydrogen (C···H), and π-π stacking interactions. researchgate.netscirp.org For many organic molecules, H···H contacts constitute the largest percentage of the Hirshfeld surface. mdpi.comnih.gov In studies of related heterocyclic compounds, Hirshfeld analysis has been used to detail the contributions of various weak forces, confirming that van der Waals interactions and hydrogen bonds are the primary forces governing the crystal packing. nih.govnih.gov

The table below shows an example of the percentage contributions of different intermolecular contacts for a related heterocyclic compound, as determined by Hirshfeld surface analysis.

Interaction TypeContribution (%)Description
H···H75.9%Represents the most significant contribution, typical for hydrogen-rich molecules. nih.gov
C···H/H···C12.5%Indicates interactions between carbon and hydrogen atoms of adjacent molecules. nih.gov
O···H/H···O7.0%Corresponds to hydrogen bonding or other close contacts involving oxygen. nih.gov
Other Contacts4.6%Includes C···C, N···H, C···N, etc.

Data from a study on 1-decyl-2,3-dihydro-1H-benzimidazol-2-one to illustrate the concept. nih.gov

Advanced Spectroscopic and Crystallographic Studies of Imidazo 2,1 a Isoquinolin 2 3h One Derivatives

Single Crystal X-ray Diffraction for Absolute Configuration and Structural Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline compounds, providing unequivocal evidence of connectivity, conformation, and absolute configuration.

In the study of a derivative, 9,10-Dihydro-7H-benzo[de]imidazo[2,1-a]isoquinolin-7-one, SC-XRD analysis revealed that all non-hydrogen atoms are essentially coplanar, with a root-mean-square deviation of 0.013 Å. nih.gov The crystal structure is stabilized by π–π stacking interactions, with a centroid–centroid distance of 3.506 (3) Å. nih.gov The unit cell parameters for this compound were determined, providing a detailed picture of its solid-state packing.

Similarly, SC-XRD has been employed to elucidate the structures of other complex heterocyclic systems, demonstrating its power in resolving intricate molecular architectures. For instance, the crystal structures of pyrazole-pyrazoline hybrid derivatives have been determined, revealing triclinic and monoclinic unit cells for different derivatives. nih.gov This level of detail is crucial for understanding structure-activity relationships and for the rational design of new molecules.

The data obtained from SC-XRD, such as bond lengths, bond angles, and torsion angles, are fundamental for validating the structures proposed by other spectroscopic methods and for providing a solid foundation for computational modeling studies.

Interactive Table: Crystallographic Data for 9,10-Dihydro-7H-benzo[de]imidazo[2,1-a]isoquinolin-7-one

ParameterValue
FormulaC14H10N2O
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.345 (3)
b (Å)8.234 (2)
c (Å)12.678 (4)
β (°)109.45 (3)
Volume (ų)1018.9 (5)
Z4
R-factor (%)7.5

High-Resolution Mass Spectrometry in Structural Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural characterization of organic molecules, providing highly accurate mass measurements that allow for the determination of elemental compositions.

For derivatives of imidazo[2,1-a]isoquinolin-2(3H)-one, HRMS is critical in confirming their identity. The technique provides the exact mass of the molecular ion, which can be used to calculate the molecular formula with a high degree of confidence. This is particularly important when distinguishing between isomers or when dealing with complex reaction mixtures.

The fragmentation patterns observed in the mass spectrum also offer valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the molecule and to identify characteristic functional groups. This information, combined with the high-resolution mass measurement of the parent ion, provides a powerful method for structural elucidation.

In the broader context of heterocyclic chemistry, HRMS is routinely used to confirm the successful synthesis of target compounds. For example, in the synthesis of pyrazole-pyrazoline hybrids, mass spectrometry was a key technique used to describe the structures of all synthesized analogs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

For this compound derivatives, ¹H NMR spectra reveal the number of different types of protons, their relative ratios, and their connectivity through the analysis of chemical shifts and spin-spin coupling patterns. The chemical shifts are indicative of the electronic environment of the protons, while the coupling constants provide information about the dihedral angles between adjacent protons, which can help to define the conformation of the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms to which they are attached.

The structure of a synthesized dihydroimidazo[2,1-a]isoquinoline derivative was characterized using high-field ¹H and ¹³C NMR spectra, which clearly indicated the formation of the desired compound. makhillpublications.co Similarly, the structures of pyrazole-pyrazoline hybrids were elucidated using ¹H and ¹³C NMR techniques, in conjunction with other spectroscopic methods. nih.gov

Interactive Table: Representative NMR Data for Imidazo[2,1-a]isoquinoline (B1217647) Derivatives

NucleusChemical Shift Range (ppm)Remarks
¹H6.0 - 9.0Aromatic and heterocyclic protons
¹H3.0 - 5.0Aliphatic protons on the imidazo (B10784944) ring
¹³C110 - 150Aromatic and heterocyclic carbons
¹³C160 - 180Carbonyl carbon
¹³C40 - 60Aliphatic carbons on the imidazo ring

UV-Visible Absorption and Fluorescence Spectroscopy for Optical Properties

UV-Visible absorption and fluorescence spectroscopy are powerful techniques for probing the electronic properties of molecules. These methods provide information about the electronic transitions that can occur within a molecule upon the absorption of light.

The UV-Visible absorption spectra of this compound derivatives typically show characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions correspond to π-π* and n-π* electronic transitions within the conjugated system of the molecule. The position and intensity of these bands are sensitive to the nature and position of substituents on the heterocyclic core. For instance, the absorption spectra of some imidazo[1,2-a]azines display two main bands, one around 280 nm attributed to π-π* transitions and another around 315 nm. researchgate.net

Many imidazo[2,1-a]isoquinoline derivatives exhibit fluorescence, meaning they re-emit absorbed light at a longer wavelength. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. The study of the fluorescence of 1-(isoquinolin-3-yl)imidazolidin-2-one has been reported, highlighting the interest in the fluorescent properties of isoquinoline (B145761) derivatives. researchgate.net The intrinsic fluorescence of some imidazolium-based ionic liquids has also been noted, which is an important consideration when these are used as solvents for photophysical studies. ias.ac.in

These optical properties are not only of fundamental interest but are also crucial for potential applications in areas such as fluorescent probes, sensors, and imaging agents.

Interactive Table: Photophysical Properties of Representative Imidazo[2,1-a]isoquinoline Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)Solvent
Imidazo[1,2-a]azine derivative280, 315-Cyclohexene
1-(isoquinolin-3-yl)imidazolidin-2-one~330~400Not specified

Emerging Research Directions and Future Perspectives for Imidazo 2,1 a Isoquinolin 2 3h One

Green Chemistry Approaches in Synthetic Methodologies

In recent years, the principles of green chemistry have become a pivotal consideration in the synthesis of complex organic molecules, including the Imidazo[2,1-a]isoquinolin-2(3H)-one core. The focus has shifted towards developing environmentally benign and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances.

One promising green approach involves the use of ultrasound irradiation. organic-chemistry.orgnih.govrsc.org Ultrasound-assisted synthesis has been shown to significantly enhance reaction rates and yields, often under milder conditions and in greener solvents like water. organic-chemistry.orgnih.govrsc.org For instance, an eco-friendly method for synthesizing related imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles has been developed using an ultrasound-assisted C-H functionalization of ketones in water, avoiding the need for metal catalysts and bases. organic-chemistry.org This approach offers mild reaction conditions and broad functional group compatibility, highlighting the potential of sonochemistry in the green synthesis of related heterocyclic systems. organic-chemistry.org

Microwave-assisted synthesis is another cornerstone of green chemistry that has been successfully applied to the synthesis of this compound derivatives and other related heterocyclic compounds. researchgate.netthepharmajournal.commdpi.comnih.govnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. researchgate.netthepharmajournal.comnih.gov For example, the synthesis of C-alkyl imidazoisoquinolinone derivatives was achieved in 2-6 minutes with yields of 79-88% using microwave assistance, a significant improvement over traditional heating methods. researchgate.net This technique is particularly advantageous for its efficiency and reduced energy consumption. thepharmajournal.comnih.gov

Furthermore, the development of one-pot, multi-component reactions represents a highly atom-economical and step-economical approach to synthesizing these complex structures. nih.govfigshare.commdpi.comnih.gov These methods often involve tandem or domino reactions where multiple bond-forming events occur in a single operation, minimizing the need for purification of intermediates and reducing solvent waste. nih.govfigshare.com For example, a one-pot protocol for the synthesis of amino-functionalized benzo organic-chemistry.orgresearchgate.netimidazo[2,1-a]isoquinolines has been developed, which is operationally simple and utilizes commercially available starting materials. nih.govfigshare.com

The exploration of alternative, eco-friendly solvents like water and polyethylene (B3416737) glycol is also a key aspect of green synthetic strategies for these compounds. organic-chemistry.orgresearchgate.net Electrochemical methods are also emerging as a green alternative, offering a way to conduct reactions without the need for external oxidants and in environmentally benign solvents. rsc.org

Development of Novel Reaction Methodologies and Conditions

The quest for more efficient and versatile synthetic routes to this compound and its analogs is a dynamic area of research. Scientists are continuously exploring new catalysts, reaction conditions, and strategic bond formations to access a wider range of derivatives with diverse functionalities. rsc.org

Transition-metal catalysis has been a significant driver in the synthesis of the broader benzo organic-chemistry.orgresearchgate.netimidazo[2,1-a]isoquinoline (B1217647) family, although efforts are being made to develop metal-free alternatives to avoid potential toxicity and purification challenges. nih.govnih.gov Rhodium(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters has proven to be an efficient strategy for creating diversity-oriented syntheses of imidazo[2,1-a]isoquinolines. rsc.orgnih.govresearchgate.net This method allows for precise control over the substitution patterns at various positions of the heterocyclic core. rsc.orgnih.gov

Radical cascade cyclizations are also gaining prominence as a powerful tool for constructing the this compound scaffold. nsf.gov Aromatic ketone-catalyzed photochemical radical cascade cyclization using N-hydroxyphthalimide esters offers a simple and efficient method. nsf.gov Additionally, copper-catalyzed radical relay addition/cyclization reactions have been developed to synthesize sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives. nih.gov

Researchers are also investigating novel condensation reactions and tandem cyclization strategies. nih.govfigshare.comrsc.org For instance, a one-pot, three-component reaction has been described for the synthesis of fully substituted imidazo[1,2-a]pyridine (B132010) derivatives without the need for a catalyst. nih.gov Another approach involves the asymmetric synthesis of dihydroimidazo[2,1-a]isoquinolin-3-one derivatives through an intramolecular aza-Mannich reaction of in situ generated N-acyl iminium ions. researchgate.netresearchgate.net

The development of methods that allow for the late-stage modification of the core structure is also of great interest, as it enables the rapid generation of analogs for structure-activity relationship studies. nih.gov

Expansion of the Biological Target Landscape and Therapeutic Applications

Derivatives of the this compound scaffold and related fused isoquinoline (B145761) systems have shown a wide spectrum of biological activities, making them attractive candidates for drug discovery. nih.govmdpi.com

A significant area of investigation is their potential as anticancer agents. nih.govrsc.org Certain sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives have exhibited bioactivity against cancer cell lines. nih.gov Furthermore, imidazo[2,1-b] organic-chemistry.orgresearchgate.netnsf.govthiadiazole-chalcones have been synthesized and shown to induce apoptosis in cancer cells, with some compounds displaying significant cytotoxic activity. rsc.org The mechanism of action for some of these compounds involves the inhibition of key cellular targets. For example, a new class of imidazo[2,1-b] organic-chemistry.orgresearchgate.netnsf.govthiadiazole compounds has been evaluated as inhibitors of focal adhesion kinase (FAK) phosphorylation, a target overexpressed in certain cancers like mesothelioma. nih.gov

In addition to anticancer activity, these compounds are being explored for their potential in treating other diseases. The imidazopyridine family, which includes the imidazo[2,1-a]isoquinoline core, has been investigated for a range of therapeutic applications, including as cardiotonic, antifungal, anti-inflammatory, and antiviral agents. mdpi.com For instance, novel imidazo[1,2-a]isoquinoline analogs have been synthesized and shown to possess significant anti-herpes simplex virus (HSV) activity. nih.gov

The development of novel 2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts has also demonstrated promising antitumor and antibacterial activity. researchgate.net The structural design of these analogs aims to improve metabolic stability and bioavailability, which are crucial for therapeutic efficacy. researchgate.net

Applications in Advanced Materials and Fluorescent Probes

The unique photophysical properties of the this compound core and its derivatives have opened up avenues for their application in advanced materials and as fluorescent probes. nsf.govnih.gov Many of these compounds exhibit strong fluorescence, making them suitable for use in various imaging and sensing applications. mdpi.comnih.govuni-giessen.de

The development of multi-ring fused imidazo[1,2-a]isoquinoline-based scaffolds has yielded novel fluorophores. nih.gov These fluorescent molecules have potential applications as DNA staining dyes, intracellular probes, or can be covalently linked to proteins to study their function. nih.gov The synthesis of imidazo[5,1-a]isoquinolines has been explored with the goal of creating new fluorophores that can serve as near-infrared (NIR) dye precursors for biomedical imaging. researchgate.net NIR dyes are particularly valuable for in vivo imaging due to the reduced absorption and scattering of light by biological tissues in this spectral region. researchgate.net

The tunability of the photophysical properties through chemical modification is a key advantage. mdpi.comuni-giessen.de For example, the synthesis of novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts demonstrated that quaternization can significantly impact their optical features. mdpi.com Similarly, studies on imidazo[5,1-a]isoquinolines and imidazo[1,5-a]quinolines have shown that their substitution patterns can be optimized to achieve high fluorescence quantum yields and specific emission wavelengths, making them promising candidates for blue emitters in organic light-emitting diodes (OLEDs). uni-giessen.de The development of fluorescent probes based on related quinolin-2(1H)-one derivatives for use in indicator displacement assays further highlights the potential of these heterocyclic systems in sensing applications. nih.gov

Q & A

Q. What are the primary synthetic routes for Imidazo[2,1-a]isoquinolin-2(3H)-one derivatives?

  • Methodological Answer : The core scaffold is synthesized via annelation reactions . A key approach involves reacting 2-carbamoylmethyl-3,4-dihydroisoquinolinium salts with hydrazine hydrate under mild conditions (70°C, 5 hours), yielding 1-amino-1,5,6,10b-tetrahydroimidazo[2,1-a]isoquinolin-2(3H)-ones with regioselectivity for five-membered rings (yields: 67–96%) . Alternative methods include Mn-catalyzed electrochemical cascade cyclization using alkyl boronic acids, which avoids exogenous oxidants and achieves moderate yields (e.g., 20% for aryl boronic acids) , and copper-catalyzed C-H functionalization with vinyl azides under aerobic conditions for imidazo-isoquinoline synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • 15N NMR : Essential for distinguishing tautomeric forms and confirming the 3-aminoimidazolidin-4-one scaffold . For example, chemical shifts at -227.0 ppm (N1), -327.0 ppm (NH2), and -341.7 ppm (N4) resolve regioselectivity .
  • 1H/13C NMR : Assigns methyl groups (e.g., 10b-CH3 at δ 1.70 ppm) and aromatic protons .
  • IR Spectroscopy : Confirms carbonyl (νC=O ≈ 1703–1712 cm⁻¹) and imine (νC=N ≈ 1599 cm⁻¹) functionalities .
  • Mass Spectrometry : Validates molecular ions (e.g., m/z 278 [M+H]+ for dimethoxy derivatives) .

Q. How can the primary amino group in Imidazo[2,1-a]isoquinolin-2(3H)-ones be functionalized?

  • Methodological Answer : The amino group undergoes aroylation with benzoyl chlorides to form N,N’-diacylhydrazines (67–96% yield), followed by reductive cleavage (NaBH4/THF) and cyclodehydration to yield 1,3,4-oxadiazoles with potential bioactivity . Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol/piperidine produces hydrazones (15–22% yield), characterized by N=CH signals at δ 9.58 ppm in 1H NMR .

Advanced Research Questions

Q. How can regioselectivity challenges in annelation reactions be addressed?

  • Methodological Answer : Regioselectivity for five-membered rings over six-membered analogs is achieved by controlling reaction kinetics and hydrazine hydrate concentration . For example, heating 2-carbamoylmethyl-3,4-dihydroisoquinolinium chlorides with hydrazine hydrate selectively forms imidazolidinone rings, as confirmed by 15N NMR and NOE correlations . Computational modeling of transition states or steric effects may further optimize selectivity.

Q. What strategies improve yields in electrochemical cascade cyclization for benzo-fused derivatives?

  • Methodological Answer :
  • Catalyst Optimization : Mn catalysts (e.g., MnBr2) enhance radical generation from alkyl boronic acids .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Substrate Scope : Prioritize alkyl boronic acids over aryl derivatives, as the latter show lower yields (~20%) due to steric hindrance .

Q. How do protic acids influence the stability of Imidazo[2,1-a]isoquinolin-2(3H)-ones?

  • Methodological Answer : Treatment with trifluoroacetic acid induces heterolytic cleavage of the N1-C10b bond, forming isoquinolinium salts. This is evidenced by 13C NMR signals at 181.6–184.6 ppm (N+=C carbons) and loss of imidazolidine ring protons in 1H NMR . Stability studies should monitor acid concentration and temperature to prevent degradation.

Q. What catalytic systems enable efficient C-H functionalization in isoquinoline derivatives?

  • Methodological Answer :
  • Copper(I) Iodide : Catalyzes oxidative coupling with vinyl azides under mild aerobic conditions, achieving good yields (e.g., 63–90%) for 2-phenylimidazo[2,1-a]isoquinolines .
  • Ionic Liquids : [BPY][BF4] facilitates cyclocondensation of α-tosyloxyketones with 1-aminoisoquinoline, enabling recyclable catalysis (3 cycles with <10% yield loss) .

Q. How can tautomeric ambiguities in NMR data be resolved?

  • Methodological Answer :
  • 15N-1H HMBC : Correlates N1 (δ -227.0 ppm) with 10b-CH3 protons, excluding six-membered tautomers .
  • NOESY/DEPT : Identifies spatial proximity between methyl groups and imidazolidine protons, confirming the tricyclic structure .
  • Variable Temperature NMR : Monitors tautomeric equilibria in DMSO-d6 or CDCl3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.